Diammonium yttrium pentanitrate

Description

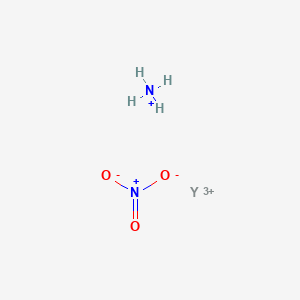

Diammonium yttrium pentanitrate (CAS: 15552-06-4) is an inorganic ammonium salt with the formula $ \text{(NH}4\text{)}2\text{Y(NO}3\text{)}5 $, corresponding to the molecular formula $ \text{YH}8\text{N}7\text{O}_{15} $. It belongs to a class of rare-earth-based ammonium nitrate complexes, characterized by a central yttrium ion coordinated by five nitrate anions and two ammonium cations. Regulatory listings under REACH Annex XVII indicate restrictions on its use in "general manufactured articles" due to environmental or safety concerns .

Properties

CAS No. |

15552-06-4 |

|---|---|

Molecular Formula |

H8N7O15Y |

Molecular Weight |

435.00727 |

Synonyms |

diammonium yttrium pentanitrate |

Origin of Product |

United States |

Preparation Methods

The synthesis of diammonium yttrium pentanitrate typically involves the reaction of yttrium salts with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Diammonium yttrium pentanitrate undergoes several types of chemical reactions, including:

Oxidation: The nitrate groups can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, leading to the formation of yttrium oxides or other reduced yttrium species.

Substitution: The nitrate groups can be substituted by other anions in the presence of suitable reagents.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diammonium yttrium pentanitrate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of yttrium-based materials, such as yttrium oxides and yttrium-containing catalysts.

Biology: Yttrium compounds are explored for their potential use in biological imaging and as contrast agents in medical imaging techniques.

Medicine: Yttrium isotopes are used in radiotherapy for cancer treatment and in positron emission tomography (PET) imaging.

Industry: Yttrium-based materials are used in the production of high-performance ceramics, superconductors, and lasers

Mechanism of Action

The mechanism of action of diammonium yttrium pentanitrate involves the release of nitrate ions, which can participate in various biochemical and chemical processes. The yttrium ion can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Data Table: Key Properties of Diammonium Rare-Earth Pentanitrates

Molecular and Structural Analysis

- Molecular Weight : Varies significantly with the rare-earth element. For example, dysprosium (atomic weight ~162.5) contributes to a higher molecular weight (508.60 g/mol) compared to yttrium (~434.02 g/mol) .

- Structural Features: Diammonium dysprosium pentanitrate has a topological polar surface area of 316 Ų and a complexity value of 18.8, reflecting its intricate coordination geometry . Similar compounds likely exhibit comparable structural parameters, with minor variations due to ionic radii differences.

Regulatory Status

Most diammonium rare-earth pentanitrates, including yttrium, dysprosium, samarium, and lanthanum derivatives, are restricted under REACH Annex XVII for use in general manufactured articles . This suggests shared concerns about environmental persistence or toxicity. Diammonium cerium pentanitrate (CAS: 15318-60-2) is notably absent from these restrictions, possibly due to differing chemical behavior or lower risk assessment priority .

Solubility and Stability

Limited solubility data are available, but lanthanum diammonium pentanitrate (CAS: 13566-21-7) has been studied in mixed nitrate systems, showing solubility dependencies on counter-ions like sodium nitrate . Solubility trends across the series may correlate with the rare-earth ion’s hydration enthalpy and ionic radius.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.